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Compound of Interest

Compound Name: KERATIN

Cat. No.: B1170402 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, digestion, and

subsequent mass spectrometric analysis of keratins from various biological sources. The

methodologies outlined are geared towards achieving high sequence coverage and enabling

the identification of post-translational modifications, which are crucial for understanding keratin
biology in health and disease.

Introduction
Keratins are a diverse family of fibrous structural proteins that form the primary components of

the cytoskeleton in epithelial cells, as well as appendages such as hair, skin, and nails. The

analysis of keratin peptide sequences and their post-translational modifications (PTMs) by

mass spectrometry is essential for elucidating their roles in cellular integrity, signaling, and

various pathologies, including genetic skin disorders and cancer. However, the inherent

insolubility and extensive cross-linking of keratins present significant challenges for proteomic

analysis. The following protocols provide robust methods to overcome these challenges and

obtain high-quality data for keratin peptide sequencing. A major challenge in keratin
proteomics is the pervasive issue of contamination from human keratins originating from skin,

hair, and dust.[1][2] Strict adherence to clean handling procedures is paramount to ensure the

integrity of the experimental results.
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Data Presentation
Table 1: Keratin Extraction Efficiency from Human Hair

Extraction
Method

Lysis Buffer
Components

Incubation
Conditions

Protein
Recovery (%)

Reference

Alkaline-Based 0.2 M NaOH
90°C for 30

minutes
47.3 ± 3.72 Custom Protocol

Shindai Method

20 mM Tris-HCl

(pH 8.5), 2.6 M

thiourea, 5 M

urea, 5% (v/v) 2-

mercaptoethanol

50°C for 24

hours
Not specified Custom Protocol

SDS-Based

2% SDS, 50 mM

sodium

phosphate (pH

7.8), 20 mM DTT

65°C overnight Not specified Custom Protocol

Table 2: Quantitative Proteomic Analysis of Keratins
from Human Hair Shafts

Parameter Value Reference

Protein Extraction Efficiency >75% [3]

Number of Proteins Identified

(from 1 mm hair shaft)
~70 [3]

Reproducibility (R²) >0.95 [3]

Table 3: Typical LC-MS/MS Parameters for Keratin
Peptide Analysis
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Parameter Setting

LC Column C18 reverse-phase (e.g., 2.1 x 150 mm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B 0.1% Formic acid in acetonitrile

Gradient 5-40% B over 60-120 minutes

Flow Rate 200-300 nL/min (for nano-LC)

Ionization Mode Positive Electrospray Ionization (ESI)

MS Scan Range (m/z) 350-1500

MS/MS Scan
Data-Dependent Acquisition (DDA) of top 5-10

most intense ions

Collision Energy Normalized Collision Energy (NCE) 25-35%

Dynamic Exclusion Enabled (e.g., for 30 seconds)

Experimental Protocols
Protocol 1: Keratin Extraction from Human Hair
This protocol describes an efficient method for extracting keratins from human hair shafts.

Materials:

Human hair shafts

Lysis Buffer: 20 mM Tris-HCl (pH 8.5), 2.6 M thiourea, 5 M urea, 5% (v/v) 2-mercaptoethanol,

and 20 mM dithiothreitol (DTT)

Microcentrifuge tubes

Incubator/shaker

Centrifuge
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Procedure:

Wash the hair shafts thoroughly with a mild detergent, followed by several rinses with

deionized water and finally with 70% ethanol to remove surface contaminants. Air dry the

hair.

Cut the hair shafts into small pieces (approximately 1-2 mm).

Place 10-20 mg of the cut hair into a 1.5 mL microcentrifuge tube.

Add 1 mL of Lysis Buffer to the tube.

Incubate the tube at 50°C for 24 hours with constant shaking.

After incubation, centrifuge the sample at 14,000 x g for 15 minutes.

Carefully collect the supernatant containing the solubilized keratins.

The protein concentration can be determined using a Bradford assay. The extracted proteins

are now ready for downstream processing, such as SDS-PAGE and in-gel digestion.

Protocol 2: In-Gel Digestion of Keratins
This protocol is for the enzymatic digestion of keratins that have been separated by SDS-

PAGE.

Materials:

Coomassie-stained gel band containing the keratin of interest

Destaining Solution: 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate

Reduction Solution: 10 mM DTT in 100 mM ammonium bicarbonate

Alkylation Solution: 55 mM iodoacetamide (IAA) in 100 mM ammonium bicarbonate (prepare

fresh and protect from light)

Digestion Buffer: 50 mM ammonium bicarbonate
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Trypsin (sequencing grade)

Peptide Extraction Solution: 50% ACN with 5% formic acid

Microcentrifuge tubes

Incubator

Procedure:

Excise the protein band of interest from the Coomassie-stained gel using a clean scalpel.

Cut the gel slice into small cubes (approximately 1x1 mm) and place them in a

microcentrifuge tube.

Add 200 µL of Destaining Solution and vortex for 10 minutes. Remove the solution and

repeat until the gel pieces are colorless.

Dehydrate the gel pieces by adding 100 µL of 100% ACN and incubating for 10 minutes until

the gel pieces turn white and shrink. Remove the ACN.

Dry the gel pieces in a vacuum centrifuge for 10-15 minutes.

Add 200 µL of Reduction Solution to cover the gel pieces and incubate at 56°C for 1 hour.

Cool the sample to room temperature and remove the DTT solution.

Add 200 µL of Alkylation Solution and incubate in the dark at room temperature for 45

minutes.

Remove the IAA solution and wash the gel pieces with 200 µL of 100 mM ammonium

bicarbonate for 10 minutes.

Dehydrate the gel pieces again with 100% ACN as in step 4.

Rehydrate the gel pieces in 50 µL of Digestion Buffer containing trypsin (e.g., 10-20 ng/µL)

on ice for 30 minutes.
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Add enough Digestion Buffer to cover the gel pieces and incubate at 37°C overnight.

To extract the peptides, add 100 µL of Peptide Extraction Solution to the tube, vortex for 30

minutes, and sonicate for 10 minutes.

Collect the supernatant. Repeat the extraction step once more and pool the supernatants.

Dry the pooled extracts in a vacuum centrifuge. The resulting peptides are ready for LC-

MS/MS analysis.
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Caption: MEK-ERK signaling pathway leading to Keratin 8 phosphorylation.

Experimental Workflow: Bottom-Up Proteomics for
Keratin Sequencing
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Caption: Workflow for keratin peptide sequencing using mass spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Why Are There So Many Keratins in My Mass Spectrometry Results | MtoZ Biolabs [mtoz-
biolabs.com]

2. med.unc.edu [med.unc.edu]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for Mass
Spectrometry-Based Keratin Peptide Sequencing]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1170402#mass-spectrometry-protocols-
for-keratin-peptide-sequencing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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